Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

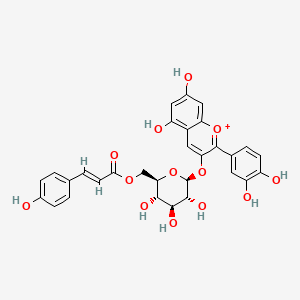

Cyanidin 3-O-(6-O-(E)-4-coumaroyl-beta-D-glucoside) is an anthocyanin cation that is cyanidin substituted at position 3 by a 6-O-(trans-4 coumaryl)-beta-D-glucosyl residue It is an anthocyanin cation, a beta-D-glucoside, a cinnamate ester, a polyphenol and a monosaccharide derivative. It derives from a cyanidin cation and a trans-4-coumaric acid.

Scientific Research Applications

Antioxidant Properties

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Case Study:

- A study demonstrated that cyanidin 3-O-glucoside (C3G), closely related to this compound, improved antioxidant enzyme levels in rats, reducing markers of oxidative stress significantly .

Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Mechanism:

- This compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study:

- In a controlled study involving mice, treatment with C3G led to a marked decrease in inflammation markers, suggesting its efficacy in managing conditions like inflammatory bowel disease .

Cardiovascular Health

Research indicates that this compound may support cardiovascular health by improving endothelial function and reducing blood pressure.

Mechanism:

- The compound enhances nitric oxide production in endothelial cells, which is vital for vascular health .

Case Study:

- A study involving diabetic mice showed that C3G improved insulin sensitivity and reduced fasting plasma glucose levels, indicating potential benefits for cardiovascular risk management .

Anticancer Activity

This compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism:

- The compound affects cell cycle regulation by downregulating cyclins and cyclin-dependent kinases, leading to G2/M arrest in cancer cells .

Case Study:

- In vitro studies revealed that C3G treatment resulted in significant apoptosis of breast cancer cells, highlighting its potential as an adjunct therapy in cancer treatment .

Antiviral Properties

Recent studies have explored the antiviral effects of this compound against various viruses, including SARS-CoV-2.

Findings:

- Virtual screening indicated that this compound binds effectively to viral proteases, suggesting potential use as a natural antiviral agent .

Data Table: Binding Affinities of Selected Polyphenols Against SARS-CoV-2 Proteases

| Compound | Estimated Binding Energy (kcal/mol) |

|---|---|

| Petunidin 3-O-(6"-p-coumaroyl-glucoside) | -101.21 |

| Malvidin 3,5-O-diglucoside | -95.07 |

| Cyanidin 3-O-(6"-p-coumaroyl-glucoside) | -90.17 |

Nutritional Applications

Due to its color-enhancing properties and health benefits, this compound is increasingly used as a natural food colorant.

Benefits:

Properties

Molecular Formula |

C30H27O13+ |

|---|---|

Molecular Weight |

595.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O13/c31-16-5-1-14(2-6-16)3-8-25(36)40-13-24-26(37)27(38)28(39)30(43-24)42-23-12-18-20(34)10-17(32)11-22(18)41-29(23)15-4-7-19(33)21(35)9-15/h1-12,24,26-28,30,37-39H,13H2,(H4-,31,32,33,34,35,36)/p+1/t24-,26-,27+,28-,30-/m1/s1 |

InChI Key |

QAOBEOXFSUJDJL-SHPGVJHPSA-O |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.